![molecular formula C36H52F3NO5 B585312 Etofenamate Stearate CAS No. 81427-97-6](/img/structure/B585312.png)
Etofenamate Stearate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Etofenamate is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of joint and muscular pain . It is available for topical application as a cream, a gel, or as a spray . Etofenamate is a flufenamic acid derivative, which is readily transported through the skin and concentrated in inflamed tissue .
Synthesis Analysis
Etofenamate is 2-(2-hydroxyethoxy)ethyl-N-(a,a,a,-trifluorom-tolyl)anthranilate and has been selected as an antiphlogistic agent for percutaneous therapy . Its characteristic alcohol-ether-ester structure brings about an increase in lipophilia and in its ability to penetrate through the intact skin . Various methods of synthesis of etofenamate and of its intermediates are described .
Molecular Structure Analysis
The molecular formula of Etofenamate is C18H18F3NO4 . It has a molecular weight of 369.34 . Etofenamate owes its physicochemical properties to its typical alcohol–ether–ester structure, and it is this structure that gives this molecule its high lipophilicity .
Chemical Reactions Analysis
Etofenamate was shown to have an overall efficacy that was superior to other topical NSAIDs, such as 1% indomethacin and 1% diclofenac .
Physical And Chemical Properties Analysis
Etofenamate is a highly viscous oil that is only slightly soluble in water . There is a lack of solubility in a large number of galenic excipients .
科学的研究の応用
Topical Treatment of Inflammation
Etofenamate Stearate has been utilized in the development of innovative formulations such as solid lipid nanoparticles (SLNs) to improve skin permeation of non-steroidal anti-inflammatory drugs (NSAIDs). A study explored the use of SLNs prepared using a fusion-emulsification method to increase skin permeation and in vivo activity of NSAIDs like Etofenamate when formulated in a hydroxypropyl methylcellulose gel. The results showed increased permeation and similar cell viability in human skin models, and in vivo activity in rat paw edema inflammation models demonstrated that SLN hydrogels containing lower doses of Etofenamate produced effects comparable to commercial formulations .
Musculoskeletal Disorders Treatment
Clinical evidence suggests that topical Etofenamate is effective in managing musculoskeletal disorders. A systematic review assessed the efficacy and safety of topical Etofenamate in patients with conditions such as blunt traumas, lumbago, or osteoarthrosis. The review concluded that Etofenamate has an overall efficacy and tolerability superior to other topical NSAIDs and is as effective as topical formulations of ketoprofen and ketorolac gels. This makes it a valuable therapeutic option for the management of musculoskeletal disorders .
Enhanced Dermal Delivery Systems
Research has indicated that encapsulating Etofenamate in SLNs associated with suitable hydrogels is a promising technological approach for NSAIDs dermal application. This method can potentially lead to a decrease in the required dosage of Etofenamate while maintaining therapeutic efficacy, thus minimizing potential side effects associated with higher doses .
Pain Management
Topical formulations of Etofenamate have been shown to improve pain and reduce inflammation effectively. Studies have demonstrated that Etofenamate can be more effective than some other NSAIDs in pain elimination at certain time points, which is crucial for patient comfort and recovery .
Anti-Inflammatory Activity
The anti-inflammatory activity of Etofenamate has been validated through in vitro and in vivo studies. Its ability to decrease edema and inflammatory cell infiltration without causing histological changes in the epidermis highlights its potential as a safe and effective anti-inflammatory agent .
Rheumatic Disease Management
Etofenamate has been studied for its effectiveness in treating acute and chronic rheumatic diseases. The medication has been found to be beneficial in conditions like bursitis, sciatica, myositis, and tendovaginitis, providing relief from symptoms and improving the quality of life for patients .
Formulation Stability
The stability of Etofenamate formulations, such as SLNs, has been a subject of research. Studies have found that these formulations can remain stable for extended periods (up to 12 months), which is significant for the shelf-life and efficacy of the medication .
Safety Profile
Etofenamate’s safety profile has been extensively reviewed, indicating that it is generally well-tolerated in various indications. This aspect is particularly important when considering long-term treatment options for chronic conditions .
作用機序
Target of Action
Etofenamate Stearate, a derivative of flufenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) primarily used to treat muscle and joint pain . It targets inflamed tissues, where it exerts its anti-inflammatory and analgesic effects .
Mode of Action
Etofenamate Stearate works by inhibiting the release of histamine, lysosomal enzymes, and prostaglandins . These substances are involved in the inflammatory response, and their inhibition results in reduced inflammation and pain .
Pharmacokinetics
Etofenamate Stearate is readily transported through the skin and concentrated in inflamed tissue . A study has shown that the relative bioavailability of etofenamate stearate, compared to intramuscular application, is low . The maximal plasma concentrations after topical administration of Etofenamate Stearate are well below the IC50 values for COX-1 and COX-2 .
Result of Action
The primary result of Etofenamate Stearate’s action is the reduction of inflammation and pain in patients with musculoskeletal disorders, including blunt injuries and rheumatic diseases . It has been shown to have an overall efficacy superior to other topical NSAIDs, such as 1% indomethacin and 1% diclofenac .
Safety and Hazards
特性
IUPAC Name |
2-(2-octadecanoyloxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52F3NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-34(41)44-27-25-43-26-28-45-35(42)32-22-17-18-23-33(32)40-31-21-19-20-30(29-31)36(37,38)39/h17-23,29,40H,2-16,24-28H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIJEJHQSZSUJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52F3NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Etofenamate Stearate |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。